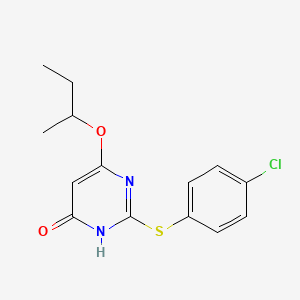![molecular formula C9H14N2OS B12921585 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one CAS No. 62459-03-4](/img/structure/B12921585.png)
2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopentylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopentylthio)pyrimidin-4(1H)-one typically involves the reaction of pyrimidin-4(1H)-one with isopentylthiol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrimidin-4(1H)-one, followed by the addition of isopentylthiol. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-(Isopentylthio)pyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopentylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the isopentylthio group, yielding pyrimidin-4(1H)-one.
Substitution: The isopentylthio group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrimidin-4(1H)-one.
Substitution: Various substituted pyrimidin-4(1H)-one derivatives.
Applications De Recherche Scientifique
2-(Isopentylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(Isopentylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by interfering with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial and antifungal activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Studied for their potential as antitubercular agents.
Pyrazolo[3,4-d]pyrimidine: Investigated for its anticancer properties.
Uniqueness
2-(Isopentylthio)pyrimidin-4(1H)-one stands out due to the presence of the isopentylthio group, which imparts unique chemical properties and enhances its potential biological activities. This structural feature differentiates it from other pyrimidine derivatives and contributes to its versatility in various applications .
Propriétés
Numéro CAS |
62459-03-4 |
|---|---|
Formule moléculaire |
C9H14N2OS |
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
2-(3-methylbutylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2OS/c1-7(2)4-6-13-9-10-5-3-8(12)11-9/h3,5,7H,4,6H2,1-2H3,(H,10,11,12) |
Clé InChI |
OSCYRJGKAGNLAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCSC1=NC=CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



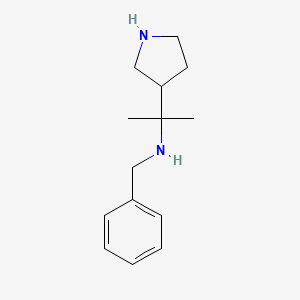
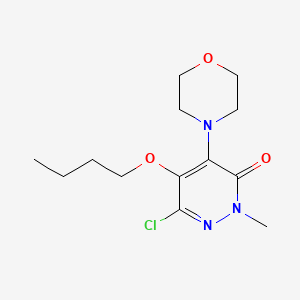
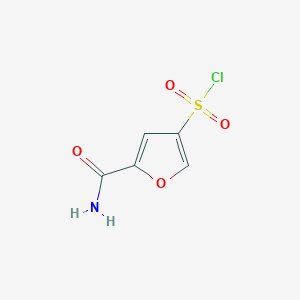
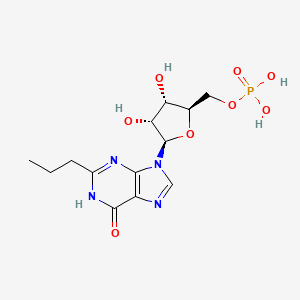

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)

![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
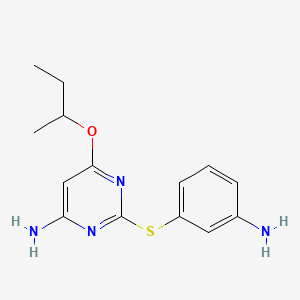
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)
